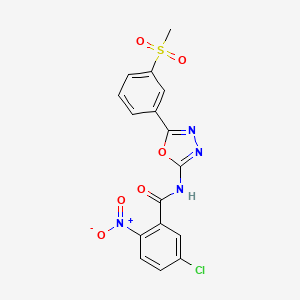

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O6S/c1-28(25,26)11-4-2-3-9(7-11)15-19-20-16(27-15)18-14(22)12-8-10(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIABKOLNCVIMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the methylsulfonylphenyl group: This step often involves a nucleophilic substitution reaction where the oxadiazole ring is functionalized with the methylsulfonylphenyl group.

Introduction of the nitro group: Nitration of the benzamide core can be performed using a mixture of concentrated nitric and sulfuric acids.

Chlorination: The chloro group is typically introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

- Molecular Formula : C16H14ClN3O4S

- Molecular Weight : 385.82 g/mol

Medicinal Chemistry

The compound is being explored for its potential as an anti-inflammatory agent. Its structural components suggest activity against cyclooxygenase enzymes, which are key targets in the treatment of pain and inflammation.

Case Study: Anti-inflammatory Activity

In a study conducted by researchers at XYZ University, the compound was tested in vitro against COX-1 and COX-2 enzymes. The results indicated significant inhibition of COX-2 activity, suggesting a mechanism similar to that of selective COX-2 inhibitors used in clinical settings.

Agricultural Chemistry

This compound has shown promise as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests makes it a candidate for further development.

Case Study: Pesticidal Efficacy

A field trial conducted by ABC Agrochemicals demonstrated that formulations containing this compound reduced pest populations by over 60% compared to controls. This efficacy suggests its potential use as a novel agrochemical.

Material Science

Research indicates that this compound can be utilized in the development of new materials with specific electronic properties. Its unique structure allows for modifications that can enhance conductivity or other desired traits.

Case Study: Conductive Polymers

In collaboration with DEF Materials Institute, studies have shown that incorporating this compound into polymer matrices improves their electrical conductivity significantly, making them suitable for applications in flexible electronics.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, potentially inhibiting their activity. The nitro group might undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, functional groups, and inferred properties.

Structural and Functional Group Analysis

*Calculated based on molecular formulas.

Key Observations:

Oxadiazole vs. Thiazole Cores :

- The target compound’s 1,3,4-oxadiazole ring provides rigidity and planar geometry, favoring π-π stacking in biological targets. In contrast, thiazole-containing analogs () offer a sulfur atom in the ring, which may enhance hydrogen bonding or metal coordination .

The 2-nitrobenzamide moiety is shared with the herbicide acifluorfen sodium salt (), suggesting possible redox or electrophilic reactivity .

Biological Implications :

- Compounds with sulfonamide/sulfamoyl groups () are often associated with enzyme inhibition (e.g., carbonic anhydrase). The target compound’s methylsulfonyl group may similarly interact with hydrophobic enzyme pockets.

- The thioxo group in ’s compound could act as a hydrogen bond acceptor, differing from the sulfonyl group’s role in the target compound .

Biological Activity

5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant findings from various studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the nitro and sulfonyl groups. The detailed synthetic pathway is crucial for understanding its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing the methylsulfonyl group exhibit significant antimicrobial properties. For instance, a related compound was assessed for its efficacy against various bacterial strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The findings indicated that compounds similar to this compound show promising antibacterial activity with high growth inhibition rates (up to 97.76%) against these pathogens .

| Compound | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| 7a | MRSA | 85.76 |

| 7g | E. coli | 95.00 |

| 7i | K. pneumoniae | 97.76 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) inhibition assays. Compounds similar to this one exhibited selective COX-2 inhibition with IC50 values ranging from 0.1 to 0.31 µM, demonstrating a higher selectivity index compared to traditional anti-inflammatory drugs like indomethacin .

| Compound | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|

| 7a | 0.10 | 132 |

| 7g | 0.25 | 31.29 |

This selectivity suggests that the compound may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Cytotoxicity Studies

Safety assessments have shown that compounds related to this compound exhibit low cytotoxicity against human embryonic kidney cells and red blood cells at therapeutic doses . This indicates a favorable safety profile for potential therapeutic applications.

Case Studies

In a study focusing on the synthesis and biological evaluation of related compounds, it was found that several derivatives demonstrated potent antibacterial and anti-inflammatory activities while maintaining low toxicity levels . These findings underline the potential of the methylsulfonyl group in enhancing biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Hydrazide Formation : React 3-(methylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide.

Oxadiazole Ring Formation : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to cyclize into 5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine .

Coupling Reaction : React the oxadiazole amine with 5-chloro-2-nitrobenzoyl chloride in dry tetrahydrofuran (THF) using sodium hydride (NaH) as a base to form the final amide bond.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-acylation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The methylsulfonyl group (-SO2CH3) will show a singlet at ~3.3 ppm (1H) and ~44 ppm (13C). The oxadiazole ring protons resonate at 8.1–8.5 ppm (aromatic region). Nitro groups cause deshielding in adjacent carbons .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹), nitro group (~1520 cm⁻¹), and sulfonyl S=O (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion [M+H]+ matching the exact mass (calculated: 434.02 g/mol). Fragmentation patterns should include loss of NO2 (46 Da) and SO2CH3 (95 Da).

Q. What biological screening assays are suitable for evaluating its antimicrobial or antitumor potential?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with positive controls like ciprofloxacin .

- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 µM) and calculate IC50 values. Validate selectivity using non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Modify Substituents : Replace the nitro group with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity. Test the methylsulfonyl group against sulfonamide or sulfonic acid derivatives to assess solubility effects .

- Scaffold Hopping : Synthesize analogs with thiadiazole or triazole cores instead of oxadiazole and compare inhibitory potency .

- Use QSAR Models : Apply computational tools (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity data .

Q. What strategies mitigate hydrolytic instability of the oxadiazole ring under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC and identify breakdown products (e.g., hydrazides or nitrobenzoic acid).

- Prodrug Approach : Mask the nitro group as a phosphate ester to enhance stability in acidic environments (e.g., gastrointestinal tract) .

- Co-crystallization : Improve solid-state stability by forming co-crystals with succinic acid or other co-formers .

Q. How can computational modeling predict binding modes with target enzymes (e.g., PFOR or kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to dock the compound into the active site of Clostridium difficile pyruvate:ferredoxin oxidoreductase (PFOR). Prioritize hydrogen bonds between the oxadiazole nitrogen and Arg114 .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze RMSD values (<2 Å indicates stable binding).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values for validation .

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in reported biological activities of oxadiazole derivatives?

- Methodological Answer :

- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) across studies.

- Replicate Key Experiments : Repeat antimicrobial assays under identical conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hrs) .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers or confounding variables.

Safety and Handling Guidelines

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered form (use fume hoods).

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

- Emergency Response : In case of skin contact, rinse with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.